2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with two methyl groups and a hydroxyphenyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the hydroxyphenyl group in this compound enhances its potential for biological interactions and applications.
Mechanism of Action
Target of Action
Thiazoles, the family of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific structure and substituents of the thiazole compound .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Lacks the hydroxyphenyl group, resulting in different biological activities.
4-(2-Hydroxyphenyl)thiazole: Lacks the methyl groups, which can affect its chemical reactivity and biological interactions.
2,5-Dimethylthiazole: Lacks the hydroxyphenyl group, leading to different applications and properties.
Uniqueness
2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both the hydroxyphenyl group and the methyl groups on the thiazole ring. This combination enhances its potential for diverse biological activities and applications in various fields.
Biological Activity
Overview
2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their broad pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 2-hydroxyphenyl group and two methyl groups at positions 2 and 5. This unique structure contributes to its biological activity.
Chemical Formula
- Molecular Formula : C_{10}H_{10}N_{2}OS
- CAS Number : 1421262-55-6
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The antimicrobial efficacy is attributed to the thiazole moiety's ability to disrupt microbial cell membranes and inhibit vital metabolic processes .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 8 µg/mL |
N-2,5-dimethylphenylthioureido acid derivatives | E. faecium (vancomycin-resistant) | 4 µg/mL |
Other thiazole derivatives | Candida auris | 16 µg/mL |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (Caco-2) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Case Study: Anticancer Efficacy
A study evaluated the cytotoxicity of several thiazole derivatives on A549 cells. The results indicated that the presence of hydroxyl groups significantly enhances anticancer activity compared to other substituents.
Structure-Activity Relationship (SAR)
The biological activity of thiazoles is influenced by their structural features. Studies suggest that:
- Electron-Withdrawing Groups : Enhance antimicrobial activity.
- Hydroxyl Substituents : Increase anticancer efficacy.
- Alkyl Substituents : Affect lipophilicity and membrane permeability.
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Hydroxyl (-OH) | Increases anticancer activity |
Methyl (-CH₃) | Enhances lipophilicity |
Electron-withdrawing groups | Boosts antimicrobial potency |
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for microbial survival.
- Disruption of Cell Membranes : The lipophilic nature allows penetration into microbial cells, leading to membrane destabilization.
- Induction of Apoptosis in Cancer Cells : Triggers apoptotic pathways in cancerous cells through mitochondrial dysfunction.
Properties
IUPAC Name |
2-(2,5-dimethyl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-11(12-8(2)14-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEIKZJSIKCYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.